![molecular formula C18H12O2S B5719749 2,4-thienediylbis(phenylmethanone)](/img/structure/B5719749.png)
2,4-thienediylbis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-thienediylbis(phenylmethanone) is a chemical compound that belongs to the family of thienyl ketones. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-thienediylbis(phenylmethanone) is not fully understood. However, studies have suggested that it can modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It can also regulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
2,4-thienediylbis(phenylmethanone) has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. It can also regulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation. Studies have shown that 2,4-thienediylbis(phenylmethanone) can potentially be used for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation-related disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,4-thienediylbis(phenylmethanone) in lab experiments is its ease of synthesis and availability. It can also be easily modified to improve its properties and potential applications. However, one of the limitations of using 2,4-thienediylbis(phenylmethanone) is its low solubility in water, which can limit its potential applications in aqueous systems.
Future Directions
There are several future directions for the research on 2,4-thienediylbis(phenylmethanone). One of the potential areas of research is to explore its potential applications in material science, including the development of new materials with improved properties. Another area of research is to investigate its potential applications in drug delivery systems. Additionally, more studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2,4-thienediylbis(phenylmethanone) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis of 2,4-thienediylbis(phenylmethanone) can be achieved through various methods, and it has been extensively studied for its potential applications in medicinal chemistry. It exhibits various biochemical and physiological effects and has the potential to be used for the treatment of various diseases. However, more studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 2,4-thienediylbis(phenylmethanone) can be achieved through various methods, including the reaction of 2-thiophenecarboxaldehyde with benzil in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2-thiophenecarboxaldehyde with benzophenone in the presence of a catalyst such as triethylamine. The yield of the reaction can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
Scientific Research Applications
2,4-thienediylbis(phenylmethanone) has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that 2,4-thienediylbis(phenylmethanone) can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(4-benzoylthiophen-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2S/c19-17(13-7-3-1-4-8-13)15-11-16(21-12-15)18(20)14-9-5-2-6-10-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLMOUZZPZRFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CS2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibenzoylthiophene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.